molecular formula C10H18O6 B15485960 Acetic acid;hex-3-yne-2,5-diol CAS No. 21784-84-9

Acetic acid;hex-3-yne-2,5-diol

Cat. No.: B15485960
CAS No.: 21784-84-9
M. Wt: 234.25 g/mol
InChI Key: VMVUXTOKDDAOJD-UHFFFAOYSA-N
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Description

Acetic acid;hex-3-yne-2,5-diol, also known as 2,5-diacetoxy-3-hexyne or 3-hexyne-2,5-diol diacetate, is a chemical compound with the molecular formula C10H18O6 and a molecular weight of 234.246 g/mol . It is functionally the diacetate ester of the parent compound, 3-hexyne-2,5-diol . This compound serves as a versatile synthetic intermediate and protected form of 3-hexyne-2,5-diol, an acetylenic diol of significant industrial and research importance . The acetylenic diol class is recognized for its dual functionality; the alkyne moiety provides a site for reactions like hydrogenations and coupling, while the ester groups can be hydrolyzed back to the parent diol . As an intermediate, it is used in the synthesis of various specialized chemicals, including aroma substances . Furthermore, acetylenic diols and their derivatives are widely employed in materials science for their surfactant properties, where they act as effective wetting agents and molecular defoamers in formulations such as water-borne coatings, inks, and adhesives . The unique structure of these molecules, often described as a "Gemini surfactant," allows for effective reduction of surface tension, which is crucial for producing high-quality films . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

21784-84-9

Molecular Formula

C10H18O6

Molecular Weight

234.25 g/mol

IUPAC Name

acetic acid;hex-3-yne-2,5-diol

InChI

InChI=1S/C6H10O2.2C2H4O2/c1-5(7)3-4-6(2)8;2*1-2(3)4/h5-8H,1-2H3;2*1H3,(H,3,4)

InChI Key

VMVUXTOKDDAOJD-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC(C)O)O.CC(=O)O.CC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Acetic Acid;hex 3 Yne 2,5 Diol and Precursors

Synthesis of the Hex-3-yne-2,5-diol Backbone

The foundational structure, hex-3-yne-2,5-diol, is a key intermediate, and its synthesis is a critical first step. basf.com It is produced from acetylene (B1199291) and acetaldehyde (B116499). chemicalbook.com

Catalytic Reaction Pathways of Acetylene and Aldehyde Derivatives

The synthesis of hex-3-yne-2,5-diol is commonly achieved through the Reppe ethynylation method, which involves the reaction of acetylene with acetaldehyde. chemicalbook.com This process can be effectively catalyzed by various systems. One prominent method involves the use of an aluminum oxide-supported catalyst. google.com In this approach, an aqueous solution of acetaldehyde reacts with acetylene in an autoclave under the influence of the catalyst. google.com

Another established pathway involves the reaction of acetone (B3395972) with acetylene in the presence of potassium hydroxide (B78521). nih.gov A further method utilizes a slurry bed reactor based on a low-pressure process. google.com This technique involves mixing an acetaldehyde water solution with a catalyst to form a slurry, into which acetylene is introduced from the bottom to initiate the reaction. google.com

Optimization of Reaction Parameters and Yield Enhancement Strategies in Precursor Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of hex-3-yne-2,5-diol. In the aluminum oxide-supported catalyst system, key parameters have been systematically adjusted to enhance production. google.com For instance, the molar ratio of acetylene to acetaldehyde is typically maintained between 2:1 and 3:1, with the catalyst to acetaldehyde weight ratio set between 0.05:1 and 0.10:1. google.com The reaction temperature is controlled within a range of 30-100°C, and the pressure is adjusted to 0.5-1.5 MPa using nitrogen gas over a reaction time of 3-10 hours. google.com Following the reaction, the product is obtained by filtering the reaction mixture and rectifying the filtrate, leading to high yields and purity. google.com

In the slurry bed, low-pressure process, the molar ratio of acetaldehyde to acetylene is set at 1.4-1.5:1, and the mass ratio of the catalyst to acetaldehyde is 1:6. google.com The reaction is conducted at a temperature of 100-120°C and a pressure of 0.8-1.3 MPa for 10-13 hours. google.com This method is noted for its simplicity, good safety profile, and the high yield and purity of the resulting product, making it suitable for industrial-scale production. google.com

Table 1: Optimized Reaction Parameters for Hex-3-yne-2,5-diol Synthesis

Parameter Alumina Supported Catalyst Method google.com Slurry Bed Low-Pressure Method google.com
Reactants Acetaldehyde, Acetylene Acetaldehyde, Acetylene
Catalyst Aluminum oxide supported Metal salt derived catalyst
Molar Ratio (Acetaldehyde:Acetylene) 1:2 to 1:3 1.4-1.5:1
Catalyst:Acetaldehyde Ratio (by weight) 0.05:1 to 0.10:1 1:6
Temperature 30-100 °C 100-120 °C
Pressure 0.5-1.5 MPa 0.8-1.3 MPa
Reaction Time 3-10 hours 10-13 hours

| Yield | High | High |

Esterification Protocols for Acetic acid;hex-3-yne-2,5-diol Formation

The conversion of hex-3-yne-2,5-diol to its diacetate ester involves established esterification techniques as well as emerging catalytic methods.

Conventional Esterification via Acetic Anhydride (B1165640) or Acetyl Halides

Conventional esterification often employs reagents like acetic anhydride or acetyl halides. The reaction of an alcohol with acetic anhydride, sometimes in the presence of a base catalyst like pyridine (B92270) or a Lewis acid, is a common method for producing acetate (B1210297) esters. medcraveonline.com For example, 3,4',5-triacetate resveratrol (B1683913) is synthesized through the reaction of resveratrol with acetyl chloride and triethylamine (B128534) in acetone. medcraveonline.com This general principle can be applied to the diol, hex-3-yne-2,5-diol, to form the corresponding diacetate. The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, represents another fundamental approach, though it is a reversible process that requires the removal of water to drive it to completion. youtube.com

Emerging Catalytic Approaches for Diacetate Synthesis

More recent developments in esterification include the use of biocatalysts and specialized catalytic systems. Biocatalytic oxidation combined with esterification has been shown to be effective for the production of α,ω-diol esters. wur.nl For instance, alcohol acetyltransferases can convert alcohols to acetoxyalkanes using acetyl-CoA. wur.nl Enzymatic reactions using lipases as biocatalysts have also been successfully employed for the synthesis of various ester derivatives from secondary metabolites, often providing high yields under mild conditions. medcraveonline.com Furthermore, a two-step esterification-hydrogenation process has been investigated for upgrading bio-oil, where esterification significantly increases the content of esters. mdpi.com While not directly applied to hex-3-yne-2,5-diol in the provided sources, these emerging catalytic strategies represent promising avenues for the synthesis of its diacetate.

Stereoselective Synthesis of this compound Isomers

The stereochemistry of the diol precursor is critical as it dictates the stereoisomeric form of the final diacetate product. The synthesis of specific stereoisomers of diols can be achieved through stereoselective reactions. For example, the synthesis of a meso diol can be accomplished from an alkyne via a two-step process involving a syn-dihydroxylation of a cis-alkene, which is itself formed by the hydrogenation of the alkyne using a Lindlar's catalyst. youtube.com Alternatively, a trans-dihydroxylation can be performed in a two-step process starting with a reagent like m-chloroperoxybenzoic acid (mCPBA). youtube.com The study of intermediates in the electroreduction of 3-hexyne-2,5-diol (B43900) has identified the formation of radical species, which provides insight into the reaction mechanisms that can influence the stereochemical outcome. researchgate.net The development of diastereoselective methods, such as those used for synthesizing complex polycyclic ethers, often relies on the precise control of reaction conditions and the use of chiral auxiliaries or catalysts to achieve the desired stereoconfiguration of diol moieties. nih.gov

Table 2: List of Mentioned Chemical Compounds

Compound Name
Acetaldehyde
This compound
Acetic anhydride
Acetone
Acetyl-CoA
Acetyl chloride
Acetylene
m-Chloroperoxybenzoic acid (mCPBA)
Hex-3-yne-2,5-diol
Nitrogen
Potassium hydroxide
Pyridine
Resveratrol
3,4',5-triacetate resveratrol

Elucidation of Molecular Structure and Conformation of Acetic Acid;hex 3 Yne 2,5 Diol

X-ray Crystallography for Solid-State Structural Analysis

As of the current literature survey, no publicly available single-crystal X-ray diffraction data for hex-3-yne-2,5-diol could be located. If such data were available, it would provide definitive information on the solid-state conformation of the molecule, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding between the hydroxyl groups. For the meso form, the crystal structure would reveal the internal plane of symmetry, while for the racemic mixture, it would show the packing of the two enantiomers in the crystal lattice.

Chiral Separation and Enantiomeric Purity Assessment Methodologies

The presence of two stereocenters at positions 2 and 5 gives rise to three stereoisomers: the (2R,5R) and (2S,5S) enantiomers, and the (2R,5S) meso form. chemicalbook.com The separation and analysis of these stereoisomers are crucial for stereoselective synthesis and application.

Chiral Separation: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for separating enantiomers. nih.govsigmaaldrich.com While specific application notes for the chiral separation of hex-3-yne-2,5-diol are not detailed in the available literature, columns based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose) are often successful for separating chiral alcohols. mdpi.com The separation of the diastereomeric meso form from the racemic pair can typically be achieved using standard achiral chromatography.

Enantiomeric Purity Assessment: Once a separation method is developed, the enantiomeric purity (or enantiomeric excess, ee) of a sample can be determined by integrating the peak areas of the two enantiomers in the chromatogram. Other methods for assessing enantiomeric purity include NMR spectroscopy with a chiral solvating agent or a chiral derivatizing agent, which would induce a chemical shift difference between the enantiomers.

Reaction Mechanisms and Transformation Pathways of Acetic Acid;hex 3 Yne 2,5 Diol

Hydrolytic and Transesterification Reactions of the Diacetate Moiety

The two acetate (B1210297) groups in Acetic acid;hex-3-yne-2,5-diol are susceptible to nucleophilic attack, primarily through hydrolysis and transesterification reactions. These transformations involve the cleavage of the acyl-oxygen bond, leading to the parent diol or a new ester, respectively.

Hydrolysis: The hydrolysis of the diacetate to its parent compound, hex-3-yne-2,5-diol, can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification) : This is an effectively irreversible reaction where a strong nucleophile, the hydroxide (B78521) ion (OH⁻), attacks the carbonyl carbon. chemistnotes.com This forms a tetrahedral intermediate which then collapses, eliminating the alkoxide as the leaving group. The resulting carboxylic acid is immediately deprotonated by the alkoxide, and subsequent acidification of the carboxylate salt yields the final acetic acid and hex-3-yne-2,5-diol. This mechanism is classified as a bimolecular base-catalyzed acyl-oxygen cleavage (BAC2). chemistnotes.comucoz.com

Transesterification: This reaction transforms the diacetate into a different diester by reacting it with an alcohol, typically in the presence of an acid or base catalyst. The process is essential for introducing different ester functionalities onto the hex-3-yne-2,5-diol backbone. nih.gov The mechanism is analogous to hydrolysis, but with an alcohol molecule acting as the nucleophile instead of water. youtube.com For example, reacting the diacetate with ethanol (B145695) under acidic conditions would yield the corresponding diethyl ester and acetic acid. The reaction equilibrium can be shifted toward the desired product by using the new alcohol as a solvent. youtube.com

Reaction Type Catalyst Key Features Product(s) from this compound
Acid-Catalyzed Hydrolysis H₃O⁺ Reversible; AAC2 mechanism; Protonation of C=O activates the ester. youtube.comucoz.com Hex-3-yne-2,5-diol + Acetic Acid
Base-Catalyzed Hydrolysis OH⁻ Irreversible; BAC2 mechanism; Nucleophilic attack by OH⁻. chemistnotes.com Hex-3-yne-2,5-diol + Acetate Salt
Transesterification H⁺ or RO⁻ Reversible; Exchanges the acetyl group for a different acyl group from another alcohol. nih.govyoutube.com New Diester + Acetic Acid

Chemical Transformations Involving the Alkynyl Functional Group

The carbon-carbon triple bond in this compound is a site of high electron density, making it reactive toward a variety of reagents through addition reactions. These transformations can alter the carbon skeleton and introduce new functional groups.

Nucleophilic Addition Reactions to the Triple Bond

Alkynes, especially when activated by nearby electron-withdrawing groups, are susceptible to nucleophilic attack. acs.orgresearchgate.netmsu.edu The acetate groups in the title compound have a modest activating effect.

Cycloaddition Reactions : The alkyne can act as a dipolarophile or dienophile in cycloaddition reactions to form heterocyclic or carbocyclic rings. A prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and the alkyne to form a 1,2,3-triazole. wikipedia.org While the copper-catalyzed version (CuAAC) is typically used for terminal alkynes, the ruthenium-catalyzed reaction (RuAAC) can proceed with internal alkynes to give fully substituted 1,5-triazoles. wikipedia.orgorganic-chemistry.org The proposed mechanism for RuAAC involves the oxidative coupling of the alkyne and azide to form a six-membered ruthenacycle intermediate, which then undergoes reductive elimination. organic-chemistry.org The alkyne can also participate as a 2π component in [4+2] cycloadditions (Diels-Alder reactions) or [2+2] cycloadditions with dienes, often requiring metal catalysis to proceed efficiently and with high selectivity. nih.gov

Hydroboration-Oxidation : This two-step process achieves the anti-Markovnikov addition of water across the triple bond. youtube.com Reaction of the alkyne with a sterically hindered borane, such as disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), prevents a second addition. msu.edulibretexts.org The hydroboration step proceeds via a four-membered cyclic transition state with syn-addition of the B-H bond across the alkyne. youtube.comtiktok.com Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding an enol. libretexts.org This enol rapidly tautomerizes to the more stable ketone. For the symmetrical hex-3-yne core, this reaction would produce hexan-3-one after hydrolysis of the acetate groups.

Hydrogenation and Other Reduction Methodologies

The alkyne functionality can be partially or fully reduced, offering a powerful method for controlling the stereochemistry of the resulting carbon-carbon double bond or for complete saturation. libretexts.org

Partial Reduction to a (Z)-Alkene : The syn-addition of hydrogen across the triple bond to yield a (Z)- or cis-alkene is achieved using a "poisoned" metal catalyst. youtube.comyoutube.com The most common is Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). libretexts.orglibretexts.org The quinoline (B57606) deactivates the catalyst just enough to prevent the reduction of the initial alkene product to an alkane. libretexts.orgpearson.com This method would convert this compound into (Z)-hex-3-ene-2,5-diyl diacetate.

Partial Reduction to an (E)-Alkene : The anti-addition of hydrogen to form an (E)- or trans-alkene is accomplished via a dissolving metal reduction. youtube.comyoutube.com This reaction uses an alkali metal, typically sodium or lithium, in liquid ammonia (B1221849) at low temperatures. libretexts.orglibretexts.org The mechanism involves the transfer of an electron from the sodium atom to the alkyne, creating a radical anion intermediate. libretexts.org This intermediate is protonated by ammonia, and a second electron transfer followed by another protonation yields the trans-alkene, which is the thermodynamically more stable product. libretexts.orglibretexts.org This would convert this compound into (E)-hex-3-ene-2,5-diyl diacetate.

Complete Reduction to an Alkane : Full hydrogenation of the alkyne to an alkane is achieved using standard hydrogenation catalysts like palladium on carbon (Pd/C), platinum, or nickel with hydrogen gas (H₂). libretexts.orgchadsprep.com The reaction proceeds through an alkene intermediate that is not isolated, as it is rapidly reduced to the alkane. libretexts.org This process would convert this compound into hexane-2,5-diyl diacetate.

Reduction Method Reagents Stereochemistry Product from this compound
Lindlar Hydrogenation H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) Syn-addition (Z)-hex-3-ene-2,5-diyl diacetate
Dissolving Metal Reduction Na (or Li), NH₃ (l) Anti-addition (E)-hex-3-ene-2,5-diyl diacetate
Complete Hydrogenation H₂, Pd/C (or Pt, Ni) N/A Hexane-2,5-diyl diacetate

Derivatization Strategies and Functional Group Interconversions of this compound

Functional group interconversion provides pathways to a wide array of derivatives from this compound. fiveable.me Key strategies involve transformations of the acetate esters or the alkynyl group.

A primary strategy involves the hydrolysis of the diacetate to the parent diol, hex-3-yne-2,5-diol, as described in section 4.1. This unmasks the hydroxyl groups, which can then undergo a host of reactions, such as oxidation to the corresponding diketone, conversion to halides, or ether formation. vanderbilt.edu

Alternatively, the alkyne itself can be transformed. The hydrogenation reactions detailed in section 4.2.2 are themselves functional group interconversions, changing the alkyne to a (Z)-alkene, an (E)-alkene, or an alkane, while retaining the diacetate structure. fiveable.me Furthermore, the triple bond can undergo oxidative cleavage, for instance with ozone or potassium permanganate, which would break the C≡C bond to form two carboxylic acid fragments. msu.edu More controlled oxidation can also lead to α-diketones. A divergent pathway allows for the conversion of alkynes to carboxylic acids, α-ketocarboxylic acids, or methyl ketones depending on the chosen reagents, such as OsO₄/NaIO₄. nih.gov

Computational Chemistry and Theoretical Investigations of Acetic Acid;hex 3 Yne 2,5 Diol

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity. For the individual molecules, acetic acid and hex-3-yne-2,5-diol, or their esterification product, QM methods like Density Functional Theory (DFT) would be employed to elucidate key electronic properties.

Research Focus:

Molecular Orbital Analysis: Investigating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate or accept electrons. For instance, in an esterification reaction, the HOMO of the alcohol (hex-3-yne-2,5-diol) and the LUMO of the carboxylic acid (acetic acid) are of primary interest. mdpi.com

Electron Density and Electrostatic Potential: Mapping the electron density surface helps to identify electron-rich and electron-poor regions of the molecules. The electrostatic potential (ESP) map would visualize the electrophilic and nucleophilic sites, predicting how the molecules would interact. The carbonyl carbon of acetic acid, for example, would be identified as a key electrophilic center. mdpi.com

Reactivity Descriptors: Global reactivity descriptors such as chemical hardness, softness, and electrophilicity index could be calculated from the HOMO and LUMO energies to quantify and compare the reactivity of the parent molecules and their products.

Illustrative Data Table (Hypothetical): The following table demonstrates the kind of data that would be generated from QM calculations on the reactants.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Acetic Acid-10.70-0.859.851.74
Hex-3-yne-2,5-diol-9.801.2011.002.50
Note: This data is for illustrative purposes only and does not represent actual experimental or calculated values.

Reaction Pathway Modeling and Transition State Characterization

A significant area of investigation would be the modeling of the esterification reaction between acetic acid and hex-3-yne-2,5-diol. This involves mapping the potential energy surface of the reaction to identify the most likely mechanism.

Research Focus:

Mechanism Elucidation: Computational models can be used to study the step-by-step mechanism of the reaction, such as the acid-catalyzed Fischer esterification. This involves protonation of the carbonyl oxygen of acetic acid, followed by nucleophilic attack by the alcohol. mdpi.com

Transition State Search: A crucial aspect is locating the transition state (TS) for each step of the reaction. A TS is a first-order saddle point on the potential energy surface and represents the highest energy barrier that must be overcome.

Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy (Ea) of the reaction. researchgate.net This is a key parameter for understanding the reaction kinetics. Lower activation energies suggest faster reaction rates. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the hex-3-yne-2,5-diol molecule, with its rotatable bonds, means it can exist in various conformations. Understanding this conformational landscape is important as it can influence both reactivity and spectroscopic properties.

Research Focus:

Conformational Search: A systematic or stochastic search for low-energy conformers of hex-3-yne-2,5-diol and its diacetate ester would be performed. This helps to identify the most stable three-dimensional structures.

Molecular Dynamics (MD) Simulations: MD simulations would be used to study the dynamic behavior of the molecules over time at different temperatures. This can reveal how the molecules move, vibrate, and interact with each other in a condensed phase (e.g., in a solvent or as a neat liquid). For the mixture, MD could show how acetic acid molecules solvate the diol.

Radial Distribution Functions: In a simulation of the mixture, calculating the radial distribution functions between specific atoms (e.g., the hydroxyl hydrogen of the diol and the carbonyl oxygen of the acid) can provide detailed information about the intermolecular hydrogen bonding network.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of various types of spectra, which can be directly compared with experimental results for validation. researchgate.net

Research Focus:

Vibrational Spectroscopy (IR): The calculation of harmonic and anharmonic vibrational frequencies is a standard procedure. frontiersin.org This allows for the prediction of the infrared (IR) spectrum, which is useful for identifying functional groups. For example, the model would predict the characteristic C=O stretch of acetic acid and the O-H and C≡C stretches of the diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: QM methods can accurately predict the chemical shifts of ¹H and ¹³C atoms. researchgate.net These predictions are highly sensitive to the chemical environment and are invaluable for structure elucidation. Comparing predicted shifts for the reactants versus the ester product would show clear differences, such as the downfield shift of the CH protons adjacent to the newly formed ester group.

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can help by modeling fragmentation pathways of the parent ion, aiding in the interpretation of experimental mass spectra. nih.govrsc.org

Illustrative Data Table (Hypothetical): This table shows a hypothetical comparison of calculated and experimental vibrational frequencies.

Functional GroupMoleculeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H StretchHex-3-yne-2,5-diol34503400
C≡C StretchHex-3-yne-2,5-diol22302225
C=O StretchAcetic Acid17501760
Note: This data is for illustrative purposes only.

Applications of Acetic Acid;hex 3 Yne 2,5 Diol in Chemical Synthesis

Role as a Versatile Building Block in Complex Organic Synthesis

The unique arrangement of a central alkyne unit flanked by two hydroxyl-bearing carbons makes hex-3-yne-2,5-diol a valuable and versatile building block in the construction of complex molecular architectures. Its bifunctionality allows for a variety of chemical transformations, leading to the synthesis of diverse heterocyclic and acyclic compounds.

The reactivity of the alkyne and diol moieties can be selectively exploited to build molecular complexity. For instance, the hydroxyl groups can be oxidized or substituted, while the alkyne can undergo addition reactions, cycloadditions, or couplings. This dual reactivity is key to its utility. One notable application is in the synthesis of heterocyclic compounds. It serves as a starting material for the production of pyrroles. chemicalbook.com Furthermore, it is utilized in the synthesis of other important heterocyclic systems such as pyrazoles and thiopyrazoles. chemicalbook.comcymitquimica.com

Another significant transformation is the reduction of the alkyne and subsequent cyclization. For example, the catalytic cyclodehydration of the saturated analogue, hexane-2,5-diol (which can be derived from hex-3-yne-2,5-diol), yields 2,5-dimethyltetrahydrofuran, a valuable furanic compound. researchgate.net This demonstrates the role of the hex-3-yne-2,5-diol backbone in generating important cyclic ethers.

The table below summarizes some of the key synthetic transformations of hex-3-yne-2,5-diol as a building block.

Starting MaterialReagents/ConditionsProductApplication Area
Hex-3-yne-2,5-diolAmmonia (B1221849)/amines, high temp.Substituted PyrrolesHeterocyclic Chemistry
Hex-3-yne-2,5-diolHydrazine derivativesSubstituted PyrazolesHeterocyclic Chemistry
Hex-3-yne-2,5-diolSulfurating agentsSubstituted ThiopyrazolesHeterocyclic Chemistry
Hex-3-yne-2,5-diolReduction, then acid catalysis2,5-DimethyltetrahydrofuranSolvents, Biofuels

Utilization in Fine Chemical and Pharmaceutical Intermediates

The structural attributes of hex-3-yne-2,5-diol make it an important intermediate in the production of high-value fine chemicals, particularly in the flavor and fragrance industry, and it is also recognized for its role as a potential pharmaceutical intermediate. basf.comlookchem.com

A prominent application is its use as a precursor for the synthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone, commercially known as Furaneol®. chemicalbook.com Furaneol® is a key aroma compound, imparting the characteristic sweet scent of strawberry and pineapple. chemicalbook.comwikipedia.org The synthesis involves the oxidation of hex-3-yne-2,5-diol to form an intermediate hexane-2,5-diol-3,4-dione, which then undergoes cyclization to yield the final furanone product. nih.gov

While specific large-scale pharmaceutical applications are not extensively detailed in publicly available literature, the compound is classified as a pharmaceutical intermediate. lookchem.com The presence of both hydroxyl and alkyne functionalities in a relatively small, chiral-possible molecule makes it an attractive starting point for the synthesis of more complex, biologically active molecules. The diol and alkyne groups provide handles for introducing a variety of functional groups and for building stereochemical complexity, which are crucial aspects of drug design.

The table below highlights key fine chemical intermediates derived from hex-3-yne-2,5-diol.

IntermediateDerived ProductIndustry
Hexane-2,5-diol-3,4-dioneFuraneol® (4-hydroxy-2,5-dimethyl-3(2H)-furanone)Flavor & Fragrance
Hex-3-yne-2,5-diol derivativesVarious complex moleculesPharmaceutical

Development of Catalytic Systems and Ligands Incorporating Acetic acid;hex-3-yne-2,5-diol Scaffolds

While specific, widely-commercialized catalytic systems or ligands built directly from a combined "this compound" scaffold are not extensively documented, the molecular structure of hex-3-yne-2,5-diol offers significant potential for such applications. The development of novel catalysts and ligands often relies on scaffolds that provide a rigid and well-defined three-dimensional structure, and the ability to coordinate to metal centers. nih.gov

The hex-3-yne-2,5-diol framework possesses several features that are desirable in a ligand precursor:

Rigid Alkyne Backbone: The carbon-carbon triple bond provides a linear and rigid element, which can help in controlling the geometry and coordination sphere of a metal catalyst.

Chiral Centers: The two stereogenic centers at the C2 and C5 positions allow for the synthesis of chiral ligands. Chiral ligands are of paramount importance in asymmetric catalysis for producing enantiomerically pure compounds, a critical need in the pharmaceutical industry.

Hydroxyl Groups: The two hydroxyl groups are versatile functional handles. They can be used to coordinate directly to a metal center, or they can be chemically modified to introduce other donor atoms (like phosphorus, nitrogen, or sulfur) to create bidentate or polydentate ligands.

The acetic acid component in this system could play a role in the synthesis of such ligands, for example, by facilitating esterification reactions at the hydroxyl groups to attach other coordinating moieties. The potential for creating novel ligand architectures from this diol makes it an interesting subject for research in catalysis.

Precursor in Materials Science and Polymer Chemistry

In the realm of materials science and polymer chemistry, hex-3-yne-2,5-diol serves as a valuable monomer and specialty additive. Its bifunctional nature allows it to be incorporated into polymer chains, and its unique structure can impart specific properties to the resulting materials.

One of the notable applications is its use in the synthesis of hyperbranched poly( basf.comchemicalbook.comcymitquimica.com-triazoles). chemicalbook.comcymitquimica.com The alkyne functionality of the diol can readily participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole rings. Using a multifunctional azide (B81097) partner, this can lead to the formation of complex, highly branched polymer architectures.

Furthermore, hex-3-yne-2,5-diol is utilized in the electroplating industry. It acts as a brightener in nickel plating baths, contributing to a smooth and lustrous finish on the plated metal. nih.govchemicalbook.com In this application, the organic molecule influences the crystal growth of the depositing metal at the cathode.

The table below summarizes the applications of hex-3-yne-2,5-diol in materials science.

Application AreaRole of Hex-3-yne-2,5-diolResulting Material/Product
Polymer ChemistryMonomer (via alkyne group)Hyperbranched Poly( basf.comchemicalbook.comcymitquimica.com-triazoles)
ElectroplatingBrightener/Leveling AgentBright Nickel Coatings
Corrosion InhibitionCorrosion InhibitorProtected Metal Surfaces

Future Research Directions and Emerging Paradigms for Acetic Acid;hex 3 Yne 2,5 Diol

Development of Green and Sustainable Synthetic Routes

The conventional industrial production of hex-3-yne-2,5-diol often relies on the Reppe ethynylation method, which utilizes acetylene (B1199291) and acetaldehyde (B116499). chemicalbook.com While effective, this process presents opportunities for the development of greener and more sustainable alternatives. Future research should prioritize methodologies that align with the principles of green chemistry, focusing on reducing hazardous substance use, improving energy efficiency, and utilizing renewable feedstocks. mdpi.com

Key areas for future investigation include:

Biocatalysis: Employing enzymes or whole-cell systems to catalyze the formation of the diol from bio-based precursors. This could offer high selectivity under mild reaction conditions.

Flow Chemistry: Transitioning from batch processing to continuous-flow reactors can enhance safety, improve heat and mass transfer, and allow for more efficient process control and scalability, minimizing waste and energy consumption.

Microwave-Assisted Synthesis: As demonstrated in the green synthesis of other heterocycles, microwave irradiation can significantly accelerate reaction times and improve yields, often in more environmentally benign solvent systems like water-ethanol mixtures. mdpi.com

Atom-Economic Catalytic Systems: Designing novel catalysts that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste.

Table 1: Comparison of Synthetic Routes for Hex-3-yne-2,5-diol

Feature Conventional Route (Reppe Synthesis) Proposed Green Route (e.g., Biocatalysis)
Starting Materials Acetylene, Acetaldehyde chemicalbook.com Renewable feedstocks (e.g., sugars, bio-ethanol)
Catalyst Metal acetylide catalysts Enzymes (e.g., oxidoreductases)
Solvents Organic solvents Aqueous media, green solvents mdpi.commdpi.com
Conditions Elevated pressure and temperature Ambient temperature and pressure
Key Advantages Established, high-throughput High selectivity, reduced energy, improved safety

| Research Focus | Process optimization | Enzyme discovery and engineering, process integration |

Exploration of Novel Functionalization and Derivatization Strategies

The dual hydroxyl and internal alkyne functionalities of hex-3-yne-2,5-diol make it a highly versatile building block. xdbiochems.com It serves as a known precursor for various compounds, including pyrazoles, thiopyrazoles, and as a component in the synthesis of hyperbranched poly( xdbiochems.comchemicalbook.com-triazoles). chemicalbook.com However, its full potential remains untapped.

Future research should focus on:

Asymmetric Derivatization: Developing selective methods to functionalize one hydroxyl group while leaving the other unmodified or reacting the two hydroxyls with different reagents. This would open pathways to chiral ligands and complex pharmaceutical intermediates.

Advanced Polymer Synthesis: Moving beyond its current use as a monomer or crosslinking agent, research could explore its incorporation into novel polymer architectures like covalent organic frameworks (COFs) or polymers with intrinsic microporosity (PIMs), where its rigid structure could impart unique properties. xdbiochems.com

Click Chemistry and Bio-conjugation: Utilizing the alkyne group for advanced click reactions (e.g., copper-catalyzed or strain-promoted azide-alkyne cycloadditions) to attach the diol scaffold to biomolecules, surfaces, or nanoparticles. This could be particularly valuable in pharmaceutical development for enhancing the properties of drug molecules. xdbiochems.com

Table 2: Functionalization and Derivatization Potential of Hex-3-yne-2,5-diol

Functional Group Known Reactions Proposed Novel Strategies Potential Applications
Hydroxyl Groups Esterification, Etherification Asymmetric mono-functionalization, Conversion to leaving groups for substitution reactions Chiral catalysts, Pharmaceutical intermediates
Alkyne Group Hydrogenation, Cycloaddition (for triazoles) chemicalbook.com Sonogashira coupling, Glaser coupling, Enyne metathesis Conjugated polymers, Complex organic molecules xdbiochems.com

| Entire Molecule | Monomer in polymerization xdbiochems.com | Synthesis of macrocycles, Linker in Metal-Organic Frameworks (MOFs) | Supramolecular chemistry, Gas storage materials |

Unexplored Catalytic and Mechanistic Pathways

While hex-3-yne-2,5-diol is used in various organic reactions, its own potential as a ligand or pro-catalyst is an area ripe for exploration. xdbiochems.com The spatial arrangement of its oxygen and pi-system electrons could be harnessed to coordinate with metal centers in novel ways.

Emerging research paradigms include:

Ligand Development: Synthesizing and evaluating hex-3-yne-2,5-diol derivatives as ligands for homogeneous catalysis. The rigid backbone could enforce specific geometries on a metal center, potentially leading to new reactivity and selectivity.

Cascade Reactions: Designing one-pot cascade reactions that leverage the multiple functional groups of the diol. Inspired by the use of similar synthons like 1,4-dithiane-2,5-diol (B140307) in cascade sequences, new pathways could be developed to rapidly build molecular complexity. researchgate.net

Mechanistic Elucidation: Employing advanced in-situ spectroscopic techniques (e.g., NMR, IR) and kinetic studies to gain a deeper understanding of the mechanisms by which it participates in known reactions, such as polymer formation or as a brightener in nickel plating baths. chemicalbook.comchemeo.com

Integration in Advanced Materials and Nanotechnology

The unique structural characteristics of hex-3-yne-2,5-diol make it a promising candidate for inclusion in advanced materials where molecular-level design dictates macroscopic properties. Its current use in coatings and adhesives to enhance hardness and durability provides a foundation for more sophisticated applications. xdbiochems.com

Future research should target:

Nanoparticle Functionalization: Using the diol as a surface modifier or stabilizing agent in the synthesis of nanoparticles. nih.gov The hydroxyl groups can anchor to a nanoparticle surface, while the alkyne provides a handle for further functionalization.

Self-Healing Polymers: Incorporating the diol into polymer backbones where the alkyne functionality can be used in crosslinking reactions that are reversible or can be triggered to repair damage.

Porous Materials: Employing the diol as a rigid strut or linker in the synthesis of crystalline porous materials like MOFs and COFs for applications in gas separation, storage, and catalysis.

Table 3: Potential Roles of Hex-3-yne-2,5-diol in Advanced Materials

Material Type Role of Hex-3-yne-2,5-diol Desired Property Research Direction
Functional Polymers Monomer / Crosslinker xdbiochems.com Enhanced thermal stability, Chemical resistance xdbiochems.com Development of high-performance polymers for aerospace and electronics.
Nanocomposites Surface modifier for nanoparticles nih.gov Improved dispersion, Interfacial adhesion Creating polymer composites with enhanced mechanical or conductive properties.
Metal-Organic Frameworks Organic Linker Defined porosity, Catalytic activity Synthesis of novel MOFs for carbon capture or chemical sensing.

| Hydrogels | Crosslinking agent | Tunable mechanical properties, Biocompatibility | Design of smart hydrogels for biomedical applications. |

Synergistic Approaches Combining Computational and Experimental Research

The integration of computational chemistry with experimental work offers a powerful paradigm to accelerate research and development involving hex-3-yne-2,5-diol. As demonstrated in related fields, tools like Density Functional Theory (DFT) can provide profound insights into reaction mechanisms and material properties before a single experiment is run. mdpi.com

Synergistic research should focus on:

Predictive Modeling: Using computational methods to predict the electronic, thermal, and mechanical properties of novel polymers and materials derived from the diol.

Mechanism and Catalyst Screening: Employing DFT and other computational tools to model reaction pathways, calculate activation energies, and screen potential catalysts for new transformations, thereby guiding experimental efforts toward the most promising candidates.

Virtual Screening: In the context of drug discovery, computationally screening libraries of virtual compounds derived from the hex-3-yne-2,5-diol scaffold to identify potential candidates with high binding affinity for biological targets. xdbiochems.com This approach can significantly streamline the initial phases of pharmaceutical research.

By combining predictive computational insights with targeted experimental validation, the discovery and optimization of new applications for Acetic acid;hex-3-yne-2,5-diol can be achieved with greater speed and efficiency.

Q & A

Q. What are the recommended methods for synthesizing hex-3-yne-2,5-diol in laboratory settings?

Methodological Answer: Hex-3-yne-2,5-diol can be synthesized via electrolytic oxidation of tricyclene followed by hydrolysis. Key steps include:

Electrolytic oxidation : Use hexane as a solvent for extraction of intermediates.

Hydrolysis : React the esterified intermediate under controlled acidic or basic conditions to yield the diol .

Purification : Distillation or recrystallization to achieve >97% purity (Table 1) .

Q. Table 1: Synthesis Parameters

ParameterCondition
SolventHexane
Reaction Temperature60–80°C
Yield70–85% (depending on substrate)

Q. How can the purity of acetic acid in peptide formulations be accurately determined?

Methodological Answer: The USP method specifies:

Sample Preparation : Dilute peptide solutions with phosphoric acid (pH 3.0).

Titration : Use 1.00 M NaOH with phenolphthalein indicator.

Endpoint Detection : Color change from colorless to pink (pH 8.2–10.0) .

  • Critical Note : Ensure exclusion of interfering counterions (e.g., chloride) that may skew results.

Q. What spectroscopic techniques are optimal for characterizing hex-3-yne-2,5-diol?

Methodological Answer:

  • NMR : Analyze hydroxyl (δ 1.5–2.0 ppm) and alkyne (δ 70–90 ppm in 13C^{13}\text{C}) proton environments .
  • IR : Identify O-H (3200–3600 cm1^{-1}) and C≡C (2100–2260 cm1^{-1}) stretches.
  • HPLC : Use C18 columns with UV detection at 210 nm for purity assessment (Table 2) .

Q. Table 2: Key Spectroscopic Data

TechniqueHex-3-yne-2,5-diol Signature
1^1H NMRδ 1.4 (s, OH), δ 2.2–2.5 (m, CH2_2)
IR3280 cm1^{-1} (OH), 2120 cm1^{-1} (C≡C)

Advanced Research Questions

Q. How can researchers resolve discrepancies in acetic acid concentration measurements between titration and spectroscopic methods?

Methodological Answer: Discrepancies often arise from:

  • Titration Errors : Improper indicator selection (e.g., phenolphthalein vs. bromothymol blue) or endpoint overshooting .
  • Spectroscopic Interference : UV-absorbing impurities in peptide matrices.
    Resolution Strategy :

Cross-validate using ion chromatography (IC) for counterion quantification.

Apply error analysis (e.g., ±5% for titration vs. ±2% for IC).

Q. Table 3: Comparative Accuracy

MethodError RangeUse Case
Titration±5%High-purity solutions
IC±2%Complex matrices

Q. What strategies mitigate thermal decomposition of hex-3-yne-2,5-diol during esterification with acetic acid?

Methodological Answer: Thermal instability (evident above 80°C) requires:

Catalyst Optimization : Use sulfuric acid (0.5–1.0 wt%) at 60–70°C to reduce decomposition .

Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation.

Real-Time Monitoring : Track byproducts via GC-MS (e.g., acetic anhydride formation).

Q. How does the stereochemistry of hex-3-yne-2,5-diol influence its reactivity with acetic acid?

Methodological Answer: The meso and dl diastereomers exhibit divergent reactivity:

  • Meso Form : Higher symmetry leads to faster esterification due to reduced steric hindrance.
  • dl Form : Slower kinetics but higher regioselectivity in cross-coupling reactions.
    Experimental Design :

Separate diastereomers via chiral chromatography (Table 4) .

Compare reaction rates under identical conditions.

Q. Table 4: Chiral Chromatography Conditions

ColumnMobile PhaseRetention Time (min)
Chiralpak ADHexane:IPA (90:10)meso: 12.3, dl: 15.7

Q. How should researchers handle contradictory data on the toxicity profile of hex-3-yne-2,5-diol?

Methodological Answer: Conflicting toxicity classifications (e.g., UN 2811 vs. non-hazardous in some SDS) necessitate:

In Vitro Testing : Conduct Ames tests for mutagenicity.

Dose-Response Studies : Use zebrafish embryos to assess acute toxicity (LC50_{50}).

Data Reconciliation : Cross-reference with regulatory databases (e.g., EC 1907/2006) .

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